N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a 4-methoxyphenylmethyl substituent at the N-position, a pentyl chain at position 3, and a sulfanylidene (thiocarbonyl) group at position 2.
Properties
Molecular Formula |
C22H25N3O3S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O3S/c1-3-4-5-12-25-21(27)18-11-8-16(13-19(18)24-22(25)29)20(26)23-14-15-6-9-17(28-2)10-7-15/h6-11,13H,3-5,12,14H2,1-2H3,(H,23,26)(H,24,29) |
InChI Key |
WIKGNURHPRRRIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)NC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzylamine with a suitable quinazoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as triethylamine and a solvent like dichloromethane. The intermediate product is then subjected to further reactions, including oxidation and substitution, to introduce the sulfanylidene and carboxamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline core
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
Enzyme Inhibition
Research indicates that this compound functions as a matrix metalloproteinase inhibitor , particularly targeting MMP-13. Matrix metalloproteinases are crucial in tissue remodeling and have been implicated in cancer metastasis and arthritis. By inhibiting these enzymes, the compound may play a role in therapeutic strategies aimed at controlling tumor growth and metastasis .
Anti-inflammatory Properties
The presence of the methoxy group in the compound's structure enhances its anti-inflammatory capabilities. Studies suggest that quinazoline derivatives can modulate inflammatory pathways, potentially reducing cytokine production and inflammatory markers. This suggests a promising application in treating conditions characterized by excessive inflammation .
Cytotoxic Activity
In vitro studies have shown that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. Structural analogs of N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl have demonstrated moderate inhibitory effects on cell growth, indicating potential anticancer properties. Further investigation into the structure-activity relationship is warranted to fully understand its anticancer potential .
Case Studies and Research Findings
- Matrix Metalloproteinase Inhibition : A study highlighted the effectiveness of quinazoline derivatives in inhibiting MMPs, which play a role in cancer progression. The specific binding affinity and kinetic parameters for N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl have yet to be fully characterized but are crucial for understanding its therapeutic potential .
- Cytotoxicity Assays : Compounds structurally related to N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl have been tested against various cancer cell lines, showing varied levels of cytotoxicity. These studies emphasize the importance of side-chain modifications in enhancing biological activity .
- Anti-inflammatory Studies : The anti-inflammatory properties of quinazoline derivatives have been explored through various assays measuring cytokine production and inflammatory markers. Preliminary results indicate that this compound may reduce inflammation through modulation of key signaling pathways .
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of signal transduction, disruption of metabolic processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide
- Structural Differences : While sharing a methoxyphenylmethyl group, this compound replaces the quinazoline core with a dihydropyrimidine scaffold and introduces a pyridazinyl substituent .
- Implications : The pyridazine ring may enhance π-π stacking interactions, but the absence of the sulfanylidene group could reduce electrophilic reactivity compared to the target compound.
3-[(4-Methoxyphenyl)methyl]-4-oxidanylidene-N-(phenylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Key Differences : This analog substitutes the pentyl group at position 3 with a phenylmethyl moiety .
N-[(2-Chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Modifications : A 2-chlorophenylmethyl group replaces the pentyl chain, introducing electronegative chlorine .
- Effects : The chlorine atom may enhance metabolic stability but could sterically hinder interactions with certain targets.
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis of Key Features
Key Observations:
- Lipophilicity : The pentyl chain in the target compound likely confers higher membrane permeability compared to phenylmethyl or chlorophenyl groups .
- Electrophilic Reactivity : The sulfanylidene group in quinazoline derivatives may facilitate covalent binding to cysteine residues in target proteins, a feature absent in dihydropyrimidine analogs .
- Synthetic Accessibility : The target compound’s pentyl chain may simplify synthesis compared to bulkier aromatic substituents requiring protective strategies .
Pharmacological Implications
- Target Selectivity : The pentyl chain’s flexibility could allow better accommodation in hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) compared to rigid aromatic substituents .
- Metabolic Stability : Chlorine-substituted analogs may resist oxidative metabolism but risk toxicity due to bioaccumulation, whereas the pentyl chain might undergo ω-oxidation, leading to shorter half-life .
Biological Activity
N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline class, which has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N2O2S. Its structure features a quinazoline core with various substituents that contribute to its biological activity. The presence of the methoxyphenyl group and the sulfanylidene moiety are particularly noteworthy for enhancing its pharmacological properties.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against matrix metalloproteinase-13 (MMP-13), an enzyme involved in the degradation of extracellular matrix components. MMPs play crucial roles in tissue remodeling, cancer metastasis, and inflammatory diseases. By inhibiting MMP-13, this compound may contribute to anti-cancer and anti-inflammatory effects.
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : Preliminary studies suggest that it interacts with specific receptors or enzymes involved in inflammation and cancer progression.
- Synergistic Effects : Similar quinazoline derivatives have shown synergistic effects when combined with other therapeutic agents, enhancing their efficacy against resistant strains like MRSA .
- Structure Activity Relationship (SAR) : Variations in the quinazoline structure can lead to differing biological activities, allowing for tailored modifications to improve potency .
In Vitro Studies
In vitro assays have demonstrated the compound's potential as an apoptosis inducer in cancer cells. For instance, related quinazoline derivatives have been evaluated for their ability to induce cell death in various cancer cell lines, showcasing promising results .
Pharmacokinetics
Pharmacokinetic studies highlight the compound's oral bioavailability and low clearance rate, making it a suitable candidate for further development in therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Methoxyphenyl)methyl]-4-Oxo... | Quinazoline core, methoxy group | Matrix metalloproteinase inhibitor |
| N-(4-Methoxyphenyl)-2-(methylthio)... | Benzimidazole structure | Anti-cancer |
| 2-(4-Methoxyphenyl)-4(3H)-quinazolinone | Quinazoline framework | Varies based on substituents |
This table illustrates how specific substitutions influence the biological activities of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
